molecular formula C17H26O4 B1652673 Dicyclohexyl 2-methylidenebutanedioate CAS No. 15700-62-6

Dicyclohexyl 2-methylidenebutanedioate

Cat. No.: B1652673
CAS No.: 15700-62-6
M. Wt: 294.4 g/mol
InChI Key: GFHMGSFDHKDJSG-UHFFFAOYSA-N
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Description

Dicyclohexyl 2-methylidenebutanedioate is an organic ester compound featuring two cyclohexyl ester groups attached to a 2-methylidenebutanedioate backbone. The molecule’s structure includes a conjugated system due to the methylidene (CH₂=) group at the C2 position of the butanedioate (succinate) framework. The cyclohexyl groups confer steric bulk and lipophilicity, influencing solubility in nonpolar solvents and thermal stability.

Properties

IUPAC Name

dicyclohexyl 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-13(17(19)21-15-10-6-3-7-11-15)12-16(18)20-14-8-4-2-5-9-14/h14-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMGSFDHKDJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OC1CCCCC1)C(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57086-49-4
Record name Butanedioic acid, 2-methylene-, 1,4-dicyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57086-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20620704
Record name Dicyclohexyl 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15700-62-6
Record name Dicyclohexyl 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl 2-methylidenebutanedioate can be synthesized through esterification reactions involving methylene-succinic acid and cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dicyclohexyl 2-methylidenebutanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyl 2-methylidenebutanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to release methylene-succinic acid and cyclohexanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Dicyclohexyl Compounds

The following table and analysis compare Dicyclohexyl 2-methylidenebutanedioate with structurally or functionally related compounds, drawing insights from the evidence provided:

Compound Key Structural Features Applications Reactivity/Properties
This compound Two cyclohexyl esters; C2 methylidene group Potential monomer for polymers, specialty solvents High reactivity at methylidene site; moderate thermal stability (inferred)
Dicyclohexyl methylphosphonate Two cyclohexyl esters; methylphosphonate group Chemical synthesis intermediates, flame retardants Hydrolytically stable; low volatility
Dicyclohexyl phthalate Two cyclohexyl esters; aromatic phthalate core Plasticizers, polymer additives High plasticity; slow degradation in environment
Dicyclohexylcarbodiimide (DCC) Cyclohexyl groups; carbodiimide functional group Peptide coupling reagent Activates carboxylates for amide bond formation
Dicyclohexylamine Two cyclohexyl groups; amine functionality Pharmaceutical intermediates, corrosion inhibitors Strong base; forms salts with acids

Key Comparative Insights:

Reactivity: The methylidene group in this compound distinguishes it from saturated esters like dicyclohexyl methylphosphonate. Compared to DCC (a carbodiimide), the target compound lacks electrophilic activation sites but may exhibit radical or addition reactivity due to its double bond.

Applications: Unlike dicyclohexyl phthalate, which is widely used as a plasticizer, this compound’s unsaturated structure suggests niche roles in synthesizing cross-linked polymers or as a dienophile in organic synthesis . Dicyclohexylamine’s amine functionality enables acid-base chemistry, whereas the target compound’s ester groups limit it to nucleophilic acyl substitution or transesterification reactions.

Environmental and Synthetic Challenges: Similar to other dicyclohexyl esters (e.g., phthalate), the target compound’s persistence in ecosystems may raise ecological concerns, necessitating studies on biodegradability . Synthesis challenges, such as controlling stereochemistry during esterification or preventing premature polymerization of the methylidene group, parallel the crystallization and purification issues noted for dicyclohexyl compounds generally .

Research Findings and Gaps

  • Thermal Stability: Cyclohexyl esters typically exhibit higher thermal stability than linear alkyl analogs.
  • Solubility: The compound’s lipophilicity (due to cyclohexyl groups) likely limits aqueous solubility but enhances compatibility with nonpolar matrices, akin to dicyclohexyl phthalate’s behavior in PVC blends .

Unresolved Questions:

  • How does the methylidene group influence the compound’s glass transition temperature ($T_g$) in polymer applications?
  • What catalytic systems optimize its esterification or polymerization without side reactions?

Biological Activity

Dicyclohexyl 2-methylidenebutanedioate, a compound with the molecular formula C17H26O4C_{17}H_{26}O_{4}, is a diester derivative of 2-methylidenebutanedioic acid. This compound has garnered attention in various fields due to its potential biological activities and applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its unique structure, which influences its reactivity and interactions with biological systems. The compound is classified as a synthetic organic compound and has been investigated for its pharmacological properties. Its IUPAC name is dimethyl 2-methylidenebutanedioate, and it is recognized under various synonyms, including dimethyl itaconate.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cellular metabolism, inflammation, and potential therapeutic applications. Here are some key areas of focus:

  • Metabolic Regulation : this compound has been shown to influence metabolic pathways in cells, particularly in macrophages. It acts as an immunoregulatory metabolite that can modulate metabolic switching during inflammatory responses .
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-12 while not affecting TNF production. This selective inhibition suggests a potential role in managing inflammatory diseases .
  • Electrophilic Stress Response : The compound promotes an electrophilic stress response, which is crucial for cellular protection against oxidative damage. This involves the activation of the Nrf2 pathway, a key regulator of antioxidant defenses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic RegulationModulates metabolic pathways in macrophages; influences metabolic switching
Anti-inflammatoryInhibits IL-6 and IL-12 production; does not affect TNF levels
Electrophilic ResponseActivates Nrf2 pathway for antioxidant defense mechanisms

Case Studies

Case Study 1: Inhibition of Cytokine Production
In a study examining the effects of this compound on macrophages, researchers found that treatment with the compound led to a significant reduction in IL-6 and IL-12 levels upon stimulation with Toll-like receptors. This suggests its potential use as an anti-inflammatory agent in therapeutic contexts.

Case Study 2: Nrf2 Activation
Another investigation focused on the electrophilic stress response induced by this compound demonstrated that it effectively promotes the nuclear translocation of Nrf2 in response to oxidative stress. This activation enhances cellular defenses against damage caused by reactive oxygen species, indicating its utility in protecting cells from oxidative stress-related diseases.

Research Findings

Recent studies have highlighted various mechanisms through which this compound exerts its biological effects:

  • Mechanism of Action : The compound's ability to modulate gene expression related to inflammation and oxidative stress positions it as a candidate for further research into chronic inflammatory conditions.
  • Therapeutic Potential : Given its selective inhibition of certain cytokines and activation of protective pathways, there is potential for developing therapeutic agents based on this compound for conditions such as autoimmune diseases or chronic inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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